molecular formula C12H8ClNO3 B3057018 5-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 76053-42-4

5-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B3057018
CAS No.: 76053-42-4
M. Wt: 249.65 g/mol
InChI Key: BZFUVGBUZIHUFT-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with a 2-chlorophenyl group at position 5, a ketone oxygen at position 2, and a carboxylic acid group at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and coordination chemistry applications.

Properties

IUPAC Name

5-(2-chlorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-10-4-2-1-3-8(10)7-5-9(12(16)17)11(15)14-6-7/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFUVGBUZIHUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CNC(=O)C(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544845
Record name 5-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76053-42-4
Record name 5-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent oxidation to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of 5-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid as an anticancer agent. Research indicates that derivatives of dihydropyridine compounds exhibit cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain dihydropyridine derivatives showed promising activity against breast cancer cells by inducing apoptosis through the mitochondrial pathway .

1.2 Modulation of TGR5 Activity

The compound has been investigated for its role as a modulator of the TGR5 receptor, which is implicated in metabolic diseases such as type II diabetes and obesity. According to patent literature, compounds related to this compound have been designed to act as agonists of TGR5, potentially aiding in the treatment of metabolic disorders .

1.3 Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. A study focusing on the synthesis and evaluation of related compounds found that certain dihydropyridine derivatives exhibited significant antibacterial and antifungal activities against various pathogens . This suggests potential applications in developing new antimicrobial agents.

Research Applications

2.1 Synthesis and Characterization

The synthesis of this compound has been documented extensively. Researchers utilize various synthetic pathways to obtain this compound, often modifying its structure to enhance biological activity or reduce toxicity. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .

2.2 Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of dihydropyridine derivatives. Studies have shown that modifications at specific positions on the pyridine ring can significantly influence biological activity, including anticancer effects and receptor modulation .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated apoptosis induction in breast cancer cells through mitochondrial pathways .
Study BTGR5 ModulationIdentified as an agonist for TGR5, with potential benefits in treating metabolic disorders .
Study CAntimicrobial PropertiesExhibited significant antibacterial activity against common pathogens .

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogs and their structural differences:

Compound Name Substituents (Position 1) Substituents (Position 5) Molecular Formula Molecular Weight Key References
5-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid H 2-Chlorophenyl C₁₂H₈ClNO₃ 265.65
5-Chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxylic acid 4-Trifluoromethylbenzyl Cl C₁₄H₉ClF₃NO₃ 331.67
5-Chloro-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid 3,4-Dichlorobenzyl Cl C₁₃H₈Cl₃NO₃ 348.57
5-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid H 2-Fluorophenyl C₁₂H₈FNO₃ 249.20
5-(6-Aminohexyl-1-oxymethyl)-2'-deoxyuridine (DNP derivative) N/A 6-Aminohexyl-1-oxymethyl C₁₆H₂₄N₄O₇ 384.39

Key Observations :

  • Electron-Withdrawing Groups : The 2-chlorophenyl group in the target compound enhances electrophilicity compared to the 2-fluorophenyl analog (weaker electron withdrawal) .
  • Bioactivity: Aminohexyl derivatives (e.g., DNP analogs in ) exhibit antimicrobial activity, suggesting that substituent polarity and chain length influence biological activity.

Physicochemical Properties

  • Solubility : The carboxylic acid group ensures moderate water solubility, but hydrophobic substituents (e.g., chlorophenyl, trifluoromethylbenzyl) reduce it. For example, the trifluoromethylbenzyl analog is less soluble in aqueous media than the unsubstituted parent compound .
  • Melting Points : Bulky substituents lower melting points; e.g., 1-cyclohexyl derivatives melt at ~180°C , while smaller substituents (e.g., H) yield higher melting points (>250°C) .

Biological Activity

5-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C11_{11}H8_{8}ClN1_{1}O3_{3}
  • CAS Number: 38076-80-1
  • Melting Point: 263 - 265 °C
  • Purity: ≥95% .

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzaldehyde with appropriate dihydropyridine derivatives under controlled conditions. The synthetic route is crucial for obtaining high yields and purity, which are essential for subsequent biological evaluations.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound exhibits activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Klebsiella pneumoniae128 µg/mL

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The anticancer properties of this compound have been evaluated using various cancer cell lines. In vitro studies demonstrated that it effectively inhibits the proliferation of cancer cells, particularly lung adenocarcinoma (A549 cells).

Case Study: A549 Cell Line

In a study assessing the cytotoxic effects of various derivatives, this compound showed significant reduction in cell viability at concentrations above 50 µM. The compound was compared to standard chemotherapeutic agents like cisplatin.

Table 2: Cytotoxicity Results on A549 Cells

CompoundIC50 (µM)Comparison
5-(2-Chlorophenyl)-2-oxo...45Cisplatin (10)
Control (DMSO)>100-

These results indicate that the compound possesses notable anticancer activity with a favorable safety profile compared to traditional chemotherapeutics.

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

Q & A

Q. What are the common synthetic routes for 5-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid?

  • Methodology : The synthesis typically involves multi-step reactions, starting with condensation of 2-chlorobenzaldehyde derivatives with aminopyridine precursors, followed by cyclization under acidic or catalytic conditions. For example:
  • Step 1 : Condensation of 2-chlorobenzaldehyde with a pyridine-3-carboxylic acid derivative to form a Schiff base intermediate.
  • Step 2 : Cyclization using catalysts (e.g., palladium or copper) in solvents like DMF or toluene to form the dihydropyridine core .
  • Step 3 : Acidic workup or oxidative conditions to stabilize the 2-oxo group .
    Yields can vary (50–70%) depending on reaction time, temperature, and catalyst loading.

Q. How is the compound characterized post-synthesis?

  • Methodology : Use a combination of spectroscopic and analytical techniques:
  • NMR Spectroscopy :
  • ¹H-NMR : Peaks for aromatic protons (δ 7.1–8.3 ppm), the dihydropyridine CH group (δ ~5.8–6.8 ppm), and carboxylic acid protons (δ ~14 ppm) .
  • ¹³C-NMR : Signals for carbonyl carbons (δ ~160–175 ppm) and aromatic carbons (δ ~120–150 ppm) .
  • IR Spectroscopy : Stretching bands for C=O (1630–1720 cm⁻¹) and OH/NH groups (3100–3450 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 485 for a derivative) confirm the molecular weight .

Q. What safety protocols are recommended for handling this compound?

  • Methodology :
  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Waste Disposal : Collect in sealed containers labeled for halogenated organic waste .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodology : Systematic variation of parameters:
  • Catalysts : Compare palladium (Pd/C) vs. copper (CuI) catalysts for cyclization efficiency .
  • Solvents : Polar aprotic solvents (e.g., DMF) may enhance cyclization vs. non-polar solvents (e.g., toluene) .
  • Temperature : Reflux conditions (80–120°C) vs. room-temperature stirring.
    Example optimization table:
CatalystSolventTemp (°C)Yield (%)
Pd/CDMF10070
CuIToluene8055

Q. How to resolve contradictions in spectral data during characterization?

  • Methodology :
  • Cross-Validation : Use X-ray crystallography to confirm solid-state structure if NMR data is ambiguous.
  • Computational Modeling : Compare experimental ¹H-NMR shifts with density functional theory (DFT)-predicted values .
  • Decoupling Experiments : For overlapping peaks, use 2D NMR (e.g., COSY, HSQC) to assign protons and carbons unambiguously .

Q. What approaches are used to study structure-activity relationships (SAR) for this compound?

  • Methodology :
  • Substituent Variation : Synthesize derivatives with modified groups (e.g., replacing 2-chlorophenyl with fluorophenyl or adjusting the dihydropyridine substituents) .
  • Biological Assays : Test derivatives in enzyme inhibition assays (e.g., kinase targets) or antimicrobial screens.
    Example SAR findings:
DerivativeR GroupIC₅₀ (μM)
Parent2-Chlorophenyl12.5
Derivative4-Fluorophenyl8.7

Q. How can computational methods predict the compound’s reactivity or binding modes?

  • Methodology :
  • DFT Calculations : Model electron distribution to identify nucleophilic/electrophilic sites on the dihydropyridine ring.
  • Molecular Docking : Simulate interactions with biological targets (e.g., HIV-1 integrase or bacterial enzymes) to prioritize derivatives for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 2
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5-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

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